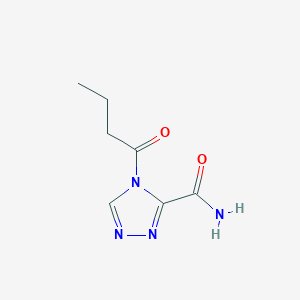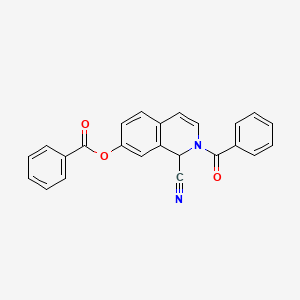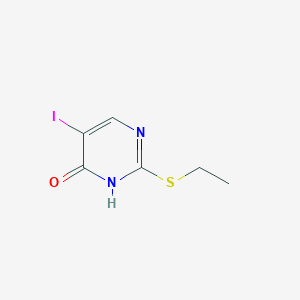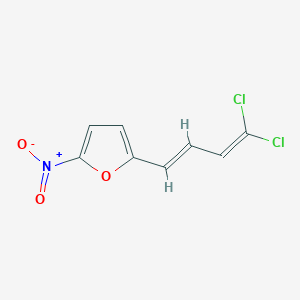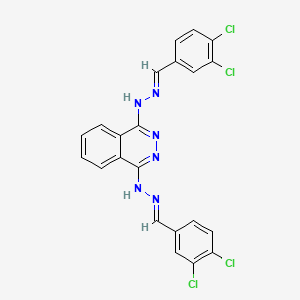
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is a chemical compound with the molecular formula C22H14Cl4N6 It is known for its unique structure, which includes two dichlorobenzylidene groups attached to a phthalazine core via hydrazinyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 1,4-dihydrazinylphthalazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of phthalazine oxides and dichlorobenzoic acids.
Reduction: Formation of hydrazine derivatives and reduced phthalazine compounds.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. For example, its interaction with DNA can result in the disruption of DNA replication and transcription, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine: Similar structure but with different chlorine substitution pattern.
1,4-Bis(2-(3,4-dimethoxybenzylidene)hydrazinyl)phthalazine: Similar structure with methoxy groups instead of chlorine atoms.
1,4-Bis(2-(3,4-difluorobenzylidene)hydrazinyl)phthalazine: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
1,4-Bis(2-(3,4-dichlorobenzylidene)hydrazinyl)phthalazine is unique due to its specific dichlorobenzylidene substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
27702-23-4 |
|---|---|
Molekularformel |
C22H14Cl4N6 |
Molekulargewicht |
504.2 g/mol |
IUPAC-Name |
1-N,4-N-bis[(E)-(3,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H14Cl4N6/c23-17-7-5-13(9-19(17)25)11-27-29-21-15-3-1-2-4-16(15)22(32-31-21)30-28-12-14-6-8-18(24)20(26)10-14/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |
InChI-Schlüssel |
JZYFUTGBDSVVPY-NXMZODBASA-N |
Isomerische SMILES |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=CC(=C(C=C3)Cl)Cl)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC(=C(C=C3)Cl)Cl)NN=CC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



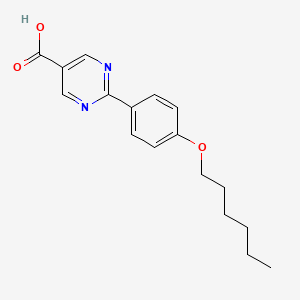
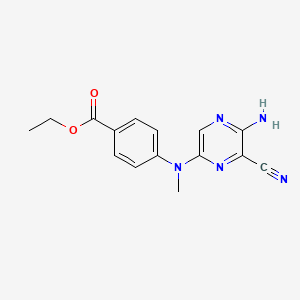
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
